molecular formula C6H3BrClF2N B6281039 2-bromo-4-chloro-3-(difluoromethyl)pyridine CAS No. 1806780-68-6

2-bromo-4-chloro-3-(difluoromethyl)pyridine

Cat. No.: B6281039
CAS No.: 1806780-68-6
M. Wt: 242.4
InChI Key:
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Description

2-bromo-4-chloro-3-(difluoromethyl)pyridine is a heterocyclic organic compound that contains bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-3-(difluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-(difluoromethyl)pyridine with bromine and chlorine reagents. For instance, 2-(difluoromethyl)pyridine can be reacted with copper(II) bromide to introduce the bromine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-3-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-4-chloro-3-(difluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate specific biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-3-(trifluoromethyl)pyridine
  • 2-bromo-4-chloro-3-(fluoromethyl)pyridine
  • 2-bromo-4-chloro-3-(methyl)pyridine

Uniqueness

2-bromo-4-chloro-3-(difluoromethyl)pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs.

Properties

CAS No.

1806780-68-6

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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